molecular formula C7H5NO3 B573404 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione CAS No. 168543-12-2

1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione

Cat. No.: B573404
CAS No.: 168543-12-2
M. Wt: 151.121
InChI Key: SFORCMGIMQSRNZ-UHFFFAOYSA-N
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Description

1-Methyl-1H-furo[3,4-b]pyrrole-4,6-dione is a versatile fused heterocyclic compound that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. The furo[3,4-b]pyrrole ring system is of significant interest as a precursor in the synthesis of complex nitrogen-containing heterocycles. Scientific literature indicates that this core structure can be utilized in Diels-Alder reactions, serving as a key building block for the development of novel indole structures, which are privileged scaffolds in natural products and pharmaceuticals . Researchers value this compound for constructing diverse molecular libraries, particularly in the exploration of fused ring systems like pyrrolocoumarins, which are known to exhibit a range of biological activities including cytotoxic, antibacterial, and antioxidant properties . Its application is focused on advancing methodology development and the synthesis of new chemical entities for biological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylfuro[3,4-b]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c1-8-3-2-4-5(8)7(10)11-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFORCMGIMQSRNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665026
Record name 1-Methyl-1H-furo[3,4-b]pyrrole-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168543-12-2
Record name 1-Methyl-1H-furo[3,4-b]pyrrole-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Methyl 1h Furo 3,4 B Pyrrole 4,6 Dione and Its Derivatives

Strategies for Constructing the Furo[3,4-B]pyrrole Core

The construction of the furo[3,4-b]pyrrole bicyclic system can be approached through several synthetic strategies, primarily involving the sequential or convergent formation of the furan (B31954) and pyrrole (B145914) rings.

Ring-Closing Reactions for Furan Formation within the Fused System

The formation of the furan ring within the furo[3,4-b]pyrrole scaffold can be achieved through intramolecular cyclization reactions of appropriately substituted pyrrole precursors. One effective strategy involves the intramolecular cyclization of unsaturated acyloxy sulfone derivatives. nih.gov In a related context, the synthesis of fused furanone derivatives has been accomplished through tandem cyclization of precursors containing enediyne structures. sioc-journal.cn Another approach involves the intramolecular cyclization of hydrazone-carboxylic acids in the presence of pivaloyl chloride and a catalytic amount of DABCO to yield fused ring systems. researchgate.net

A plausible route to a furo[3,4-b]pyrrole system could involve the intramolecular cyclization of a pyrrole derivative bearing functional groups amenable to furan ring closure. For instance, a pyrrole with adjacent ester and activated methylene (B1212753) groups could undergo cyclization to form the fused furanone ring.

Annulation Approaches for the Pyrrole Ring with Dione (B5365651) Moieties

The annulation of a pyrrole ring onto a pre-existing furan or a precursor that can form the furan ring is a common and effective strategy. This can be achieved through various methods, including multicomponent reactions and cycloadditions. For instance, the synthesis of pyrrolo[3,4-c]pyrrole (B14788784) derivatives, which are structurally similar to the target molecule, has been achieved through a one-pot, three-component condensation. rsc.org

A general approach for the synthesis of 3,4-disubstituted pyrroles involves the reaction of primary amines with diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate, which could be adapted for the construction of the pyrrole ring in the target system. nih.gov Furthermore, the annulation of a pyrrole ring can be accomplished by the heterocyclization of 4-acyl-2-amino-6-chloropyridine-3,5-dicarbonitriles in the presence of ammonia, demonstrating a regioselective formation of a fused pyrrole ring. nih.gov

Starting MaterialsReagents and ConditionsProductReference
Diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate, Primary amineEtOH-AcOH (2:1), reflux1-Substituted diethyl 1H-pyrrole-3,4-dicarboxylate nih.gov
4-Acyl-2-amino-6-chloropyridine-3,5-dicarbonitrilesAmmonia, aqueous dioxane1-Aryl(alkyl)-6-chloro-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitrile nih.gov
Pyrrolo[3,4-c]pyrrole scaffold, Secondary amines, FormaldehydeC2H5OHN-substituted 3,4-pyrroledicarboximides rsc.org

Utilization of Precursors with Pre-formed Dione Functionality

A highly convergent approach involves the use of precursors that already contain the dione functionality. A key starting material for the synthesis of the furo[3,4-b]pyrrole-4,6-dione core is furan-3,4-dicarboxylic acid or its derivatives, such as the corresponding anhydride (B1165640) or diester. The synthesis of the analogous thieno[3,4-c]pyrrole-4,6-dione (B1257111), a sulfur-containing isostere, is often achieved by the condensation of thiophene-3,4-dicarboxylic acid with an amine. squarespace.comresearchgate.net This suggests that a similar strategy can be employed for the furan analog.

The reaction of furan-3,4-dicarboxylic acid or its anhydride with methylamine (B109427) would directly lead to the formation of 1-Methyl-1H-furo[3,4-b]pyrrole-4,6-dione. This reaction is typically carried out at elevated temperatures, sometimes in the presence of a dehydrating agent or a high-boiling solvent to facilitate the imide formation.

Regioselective N-Methylation and Other N-Alkylation/Arylation Methods

The introduction of a methyl group or other substituents at the nitrogen atom of the pyrrole ring is a crucial step for modulating the electronic properties and biological activity of the final compound.

Control of Methylation Position at the Pyrrole Nitrogen

For the synthesis of this compound, the methylation can be achieved either by starting with methylamine in the initial cyclization step as described in section 2.1.3, or by post-synthetic modification of the unsubstituted furo[3,4-b]pyrrole-4,6-dione.

Direct N-methylation of the pre-formed furo[3,4-b]pyrrole-4,6-dione can be accomplished using various methylating agents. In related systems, such as furo[2,3-b]pyrroles, phase-transfer catalysis (PTC) has been successfully employed for N-methylation. rsc.org This method typically involves the use of a methylating agent like methyl iodide in a biphasic system with a phase-transfer catalyst.

The regioselectivity of methylation in pyrrole systems can be influenced by the reaction conditions and the nature of the substrate. For pyrrole-3,4-dicarboximides, the nitrogen atom is the sole site for alkylation. In cases where other reactive sites exist, careful control of reaction parameters is necessary to achieve selective N-methylation.

SubstrateMethylating AgentCatalyst/ConditionsProductReference
Methyl 6H-furo[2,3-b]pyrrole-5-carboxylateMethyl iodidePhase-transfer catalysisMethyl 6-methyl-furo[2,3-b]pyrrole-5-carboxylate rsc.org

Exploration of Diverse N-Substituents

The synthetic methodologies can be extended to introduce a wide variety of N-alkyl and N-aryl substituents, allowing for the generation of a library of derivatives for structure-activity relationship studies.

N-alkylation can be achieved by reacting the parent furo[3,4-b]pyrrole-4,6-dione with various alkyl halides (e.g., ethyl iodide, benzyl (B1604629) bromide) under basic conditions. rsc.org The synthesis of N-substituted 3,4-pyrroledicarboximides has been accomplished through a one-pot, three-component condensation of a pyrrolo[3,4-c]pyrrole scaffold with secondary amines and formaldehyde, demonstrating a versatile method for introducing diverse N-substituents. rsc.org

N-arylation of the pyrrole nitrogen can be more challenging but can be accomplished using transition metal-catalyzed cross-coupling reactions. For instance, the synthesis of N-aryl-substituted pyrroles has been reported through various catalytic methods. These methods often involve the use of aryl halides or boronic acids as the aryl source in the presence of a suitable metal catalyst, such as palladium or copper.

ReagentsConditionsProductReference
Phenacyl halide, Primary amine, PhenylacetaldehydeIntramolecular cyclizationN-substituted 3,4-diarylpyrroles
Pyrrolo[3,4-c]pyrrole scaffold, Secondary amines, FormaldehydeC2H5OHN-substituted 3,4-pyrroledicarboximides rsc.org

Functionalization at Peripheral Positions of the Furo[3,4-B]pyrrole-4,6-dione Scaffold

The furo[3,4-b]pyrrole-4,6-dione core, a fused heterocyclic system, presents multiple sites for chemical modification. Functionalization strategies primarily target the C-H bonds on the furan and pyrrole rings, as well as the carbonyl groups of the dione moiety. These approaches allow for the fine-tuning of the molecule's electronic and physical properties.

Palladium-Catalyzed Coupling Reactions (e.g., C-H Arylation, Stille Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of various substituents onto the heterocyclic framework. nih.govuwindsor.carsc.orgnih.gov

C-H Arylation: Direct C-H arylation represents an atom-economical method for creating C-C bonds, avoiding the need for pre-functionalized starting materials. nih.gov This methodology has been successfully applied to synthesize polymers based on the related thieno[3,4-c]pyrrole-4,6-dione structure. nih.govrsc.org In these polymerizations, Pd(II)-catalyzed direct arylation coupling of two heteroarenes provides an environmentally friendly and rapid route to complex molecules. nih.gov This suggests that the C-H bonds at the 2- and 3-positions of the this compound ring are viable sites for direct arylation, allowing for the introduction of aryl groups. The reaction typically involves a palladium catalyst, a ligand, and a base to facilitate the coupling of the heterocycle with an aryl halide. youtube.com For instance, dibromo-substituted pyrrolo[3,2-b]pyrroles have been transformed into fused derivatives via palladium-catalyzed direct arylation. nih.gov

Stille Coupling: The Stille reaction, which couples an organotin compound with an organic halide or pseudohalide, is a versatile and widely used method in organic synthesis. organic-chemistry.orgwikipedia.org It has been effectively used in the synthesis of polymers and small molecules based on the thieno[3,4-c]pyrrole-4,6-dione (TPD) core, a close structural analog. squarespace.comnih.gov For example, donor-acceptor small molecules with a TPD core have been synthesized using a robust Stille coupling to attach thiophene (B33073) donors to the central acceptor moiety. squarespace.com This approach typically involves reacting a halogenated (e.g., brominated) furo[3,4-b]pyrrole-4,6-dione derivative with an organostannane in the presence of a palladium catalyst, such as Pd(PPh₃)₄. wikipedia.orgsquarespace.com

Reaction TypeSubstrate AnalogCoupling PartnerCatalyst/ConditionsProduct TypeReference
C-H ArylationThieno[3,4-c]pyrrole-4,6-dioneHeteroarenePd(II) catalystConjugated Polymers nih.gov
Stille CouplingDibromo-thieno[3,4-c]pyrrole-4,6-dioneOrganostannane (e.g., distannyl-thiophene)Pd(PPh₃)₄, DMF, refluxDonor-Acceptor Copolymers nih.gov
Stille CouplingDibromo-thieno[3,4-c]pyrrole-4,6-dioneStannyl-thiophene-dioxolanePd(PPh₃)₄, DMF, refluxA₂-D-A₁-D-A₂ Small Molecules squarespace.com

Electrophilic Aromatic Substitution Reactions on the Furan/Pyrrole Rings

The electron-rich nature of the furan and pyrrole rings makes them susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic systems. masterorganicchemistry.com Common reactions include halogenation, nitration, and formylation.

Halogenation: Bromination is a key step for preparing substrates for subsequent cross-coupling reactions. For instance, the thieno[3,4-c]pyrrole-4,6-dione core has been successfully brominated using N-bromosuccinimide (NBS) in a mixture of sulfuric acid and trifluoroacetic acid. squarespace.com This method likely translates to the furo[3,4-b]pyrrole-4,6-dione system, allowing for the introduction of bromine atoms at the available positions on the furan ring, which can then serve as handles for further diversification via Stille or Suzuki couplings.

Formylation: Vilsmeier-Haack formylation is another important electrophilic substitution reaction that introduces a formyl group (-CHO) onto an aromatic ring. This reaction has been demonstrated on furo[2,3-b]pyrrole derivatives, where formylation occurred at the 2-position of the furo-pyrrole system. mdpi.com The resulting aldehyde can be a versatile intermediate for further transformations.

While the dione moiety is electron-withdrawing, which can deactivate the rings towards electrophilic attack, the inherent reactivity of the furan and pyrrole components often allows for substitution under appropriate conditions.

Reactions Involving Carbonyl Groups of the Dione

The two carbonyl groups within the dione portion of the this compound scaffold are part of a cyclic imide structure. These groups present opportunities for nucleophilic attack and condensation reactions. While specific examples for this exact scaffold are not detailed in the provided research, general reactivity patterns of cyclic imides can be considered.

Potential transformations include:

Reduction: The carbonyl groups could be partially or fully reduced using various reducing agents to yield hydroxyl or methylene groups, respectively. This would significantly alter the electronic nature and geometry of the core structure.

Nucleophilic Addition: The carbonyl carbons are electrophilic and can be attacked by nucleophiles. This could lead to ring-opening or the formation of addition products.

Condensation Reactions: The protons on carbons adjacent to carbonyl groups can be acidic enough to participate in condensation reactions, such as the Knoevenagel or aldol (B89426) condensations, with aldehydes or ketones. squarespace.com This strategy is useful for extending the π-conjugation of the system by adding new acceptor units. squarespace.com For example, an aldol condensation under mild conditions has been used to add terminal secondary acceptor building blocks to a related TPD-based molecule. squarespace.com

Multicomponent Reaction Strategies for Diversification

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. tcichemicals.comnih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical diversity. erciyes.edu.tr

While MCRs are not typically used to functionalize a pre-existing furo[3,4-b]pyrrole-4,6-dione scaffold, they are exceptionally powerful for the de novo synthesis of related complex heterocyclic systems. For example, a multicomponent coupling of alkynamines, glyoxylic acid, and anilines, catalyzed by a gold/chiral Brønsted acid system, has been developed for the asymmetric synthesis of furo[2,3-b]pyrrole derivatives. nih.gov Similarly, three-component reactions have been employed to create fused pyran and pyrimidine (B1678525) derivatives in water, sometimes under microwave irradiation. researchgate.netscielo.brresearchgate.net These strategies highlight the potential for constructing diverse libraries of furo-pyrrole-based compounds from simple starting materials in a single, efficient step.

MCR Name/TypeReactantsProduct TypeKey FeaturesReference
Gold/Brønsted Acid CatalyzedAlkynamine, Glyoxylic Acid, AnilineFuro[2,3-b]pyrrole derivativesAsymmetric, high stereoselectivity nih.gov
Three-component CondensationAldehyde, 2,6-Diaminopyrimidine-4(3H)-one, Tetronic AcidFuro[3',4':5,6]pyrido[2,3-d]pyrimidine derivativesAqueous medium, catalyst-free researchgate.net
Hantzsch Condensationβ-Keto ester, Aldehyde, Ammonium Acetate1,4-Dihydropyridine (B1200194) derivativesMicrowave-assisted, solvent-free nih.gov
Three-component CondensationAromatic aldehyde, Cyclohexanedione, Malononitrile4H-Pyran derivativesMicroemulsion system, Brønsted acid catalysis scielo.br

Sustainable and Efficient Synthetic Protocols (e.g., Microwave-Assisted Synthesis)

Modern synthetic chemistry places increasing emphasis on sustainability and efficiency. Microwave-assisted organic synthesis (MAOS) has emerged as a key technology to meet these goals, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.gov

The application of microwave irradiation has proven beneficial in the synthesis of various heterocyclic compounds. For instance, the synthesis of furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine derivatives was successfully achieved using microwave heating in water, providing higher yields and a reduced environmental impact. researchgate.net Similarly, a wide range of thiosemicarbazones and 1,4-dihydropyridine nucleosides have been synthesized efficiently under microwave irradiation, often in solvent-free conditions, which further enhances the green credentials of the procedure. nih.govnih.gov These protocols can be readily adapted for the synthesis and functionalization of this compound, offering a faster and more sustainable alternative to traditional synthetic methods. researchgate.net

Mechanistic Insights and Reactivity Profiles of Furo 3,4 B Pyrrole 4,6 Dione Systems

Reactivity of the Furan (B31954) Moiety within the Fused System

The furan ring is an aromatic, five-membered heterocycle containing an oxygen atom, which donates electron density to the ring, making it electron-rich. Current time information in Oskarshamn, SE. This inherent electron-rich nature typically predisposes furan to electrophilic substitution reactions, predominantly at the C2 and C5 positions. Current time information in Oskarshamn, SE. However, within the fused furo[3,4-b]pyrrole-4,6-dione system, the reactivity of the furan moiety is substantially influenced by the strongly electron-withdrawing pyrrole-dione portion. This deactivating effect reduces the furan's susceptibility to electrophilic attack compared to simple furans.

Reactivity of the Pyrrole (B145914) Moiety, including the Dione (B5365651) Functionality

The pyrrole ring in 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione is part of a maleimide (B117702) structure, characterized by two carbonyl groups attached to the nitrogen heterocycle. These dione groups are powerful electron-withdrawing groups, which fundamentally alters the typical reactivity of a simple pyrrole ring. While pyrrole is generally highly reactive towards electrophiles at the α-positions, the dione functionality renders the pyrrole ring in this system electron-poor and thus highly resistant to electrophilic substitution. nih.gov

Instead, the reactivity of this moiety is dominated by the electrophilic character of the carbonyl carbons. These carbons are susceptible to attack by various nucleophiles. researchgate.net The nitrogen atom, being part of an imide, has its lone pair delocalized over the two adjacent carbonyl groups, which significantly reduces its basicity and nucleophilicity compared to a simple pyrrole. The double bond within the pyrrole ring is also electron-deficient and can act as a dienophile in Diels-Alder reactions or undergo Michael-type additions with nucleophiles. researchgate.netmdpi.com The entire pyrrole-dione system can undergo reduction using agents like sodium borohydride.

Intramolecular Cycloaddition Reactions (e.g., Diels-Alder)

Intramolecular cycloadditions, particularly the Intramolecular Diels-Alder (IMDA) reaction, are powerful methods for constructing complex, polycyclic molecules from a single precursor. masterorganicchemistry.comnih.gov This reaction involves a molecule containing both a diene and a dienophile, which react with each other to form a new ring system. masterorganicchemistry.com In the context of the furo[3,4-b]pyrrole-4,6-dione system, the furan ring can serve as the diene, and a dienophile can be tethered to the molecule, for example, via the N-methyl substituent.

The success of an IMDA reaction is highly dependent on the nature of the tether connecting the diene and dienophile. masterorganicchemistry.com

Tether Length: The reaction works best when forming new five- or six-membered rings. masterorganicchemistry.com For a furo[3,4-b]pyrrole-4,6-dione derivative, a tether of 3 or 4 atoms connecting the nitrogen to a dienophile would be expected to lead to the formation of a stable, fused ring system.

Activation: The dienophile usually requires activation by an electron-withdrawing group to facilitate the reaction, especially since the furan diene is somewhat deactivated by the fused pyrrole-dione system. nih.gov

Reaction Conditions: IMDA reactions are often carried out thermally. The required temperature can vary significantly based on the electronic nature of the diene and dienophile. In some cases, Lewis acid catalysis can be employed to accelerate the reaction and influence stereoselectivity.

Limitations arise from unfavorable tether lengths that would lead to strained ring systems or from steric hindrance that prevents the molecule from adopting the necessary conformation for cycloaddition. nih.gov

Intermolecular Reactions with Various Nucleophiles and Electrophiles

The dual nature of the furo[3,4-b]pyrrole-4,6-dione system allows for a range of intermolecular reactions.

Reactions with Nucleophiles: The electron-deficient pyrrole-dione ring is the primary site for nucleophilic attack. The electrophilic carbonyl carbons can react with nucleophiles like amines, alcohols, or organometallic reagents. researchgate.netacgpubs.org For example, reactions of related N-substituted pyrrole-2,5-diones with S,N-binucleophiles can lead to complex heterocyclic products. mdpi.com Strong nucleophiles could potentially open the pyrrole ring.

Reactions with Electrophiles: The furan ring, though deactivated, remains the most electron-rich part of the molecule and the likely site for electrophilic attack. However, harsh conditions might be required. Milder electrophilic reactions, such as Vilsmeier formylation, have been successfully applied to related, less deactivated furopyrrole systems. mdpi.com

Diels-Alder Reactions: The furan moiety can act as a diene in intermolecular Diels-Alder reactions with reactive dienophiles, such as maleimides or maleic anhydride (B1165640). mdpi.comrsc.org These [4+2] cycloadditions provide a route to complex, bridged structures. The electron-withdrawing nature of furoic acids, which are related to the subject compound's structure, does not prevent them from acting as reactive dienes in Diels-Alder reactions, especially with activation. rsc.org

Comparative Reactivity Studies with Isomeric and Analogous Systems (e.g., Thieno[3,4-c]pyrrole-4,6-dione)

The properties of the furo[3,4-c]pyrrole-4,6-dione (FPD) system are often understood by comparing it to its well-studied sulfur analogue, thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD). rsc.orgnih.gov This comparison is particularly prevalent in materials science, where these cores are used as electron-accepting building blocks for conjugated polymers in organic electronics. nih.govrsc.org

The primary difference arises from the heteroatom in the five-membered ring: oxygen in FPD versus sulfur in TPD.

Electronic Properties: Oxygen is more electronegative than sulfur. This leads to FPD-based materials having lower-lying Highest Occupied Molecular Orbital (HOMO) energy levels compared to their TPD counterparts. rsc.org This difference directly impacts the electronic band gap and the open-circuit voltage (Voc) in organic solar cell applications.

Stability and Structure: In studies of isomeric furopyrroles, the furo[3,2-b]pyrrole system was calculated to be thermodynamically more stable than the furo[2,3-b]pyrrole isomer. mdpi.com While direct comparative stability data for FPD vs. TPD is limited, the choice of heteroatom is known to influence molecular packing and crystallinity in the solid state, which affects charge transport properties in thin-film transistors. rsc.org

Optical Properties: The substitution of sulfur with oxygen typically results in a blue shift (a shift to shorter wavelengths) in the absorption spectra of the resulting polymers. This indicates a larger optical band gap for FPD-based materials compared to TPD-based ones. nih.gov

The following table summarizes the comparative properties of FPD and TPD based on data from analogous polymer systems.

PropertyFuro[3,4-c]pyrrole-4,6-dione (FPD) AnalogueThieno[3,4-c]pyrrole-4,6-dione (TPD) AnalogueRationale/Reference
Electron Affinity HigherLowerOxygen is more electronegative than sulfur, making the FPD core a stronger electron acceptor.
HOMO Energy Level Lower (Deeper)HigherThe stronger inductive effect of oxygen stabilizes the HOMO level. rsc.org
Optical Band Gap LargerSmallerThe greater aromaticity and polarizability of thiophene (B33073) vs. furan leads to a smaller band gap in TPD systems. nih.gov
Absorption Spectrum Hypsochromic Shift (Blue Shift)Bathochromic Shift (Red Shift)Corresponds to the larger optical band gap of FPD systems. nih.gov
Performance in OTFTs Potentially higher stability due to oxygenGenerally high hole mobility (up to ~0.6 cm²/Vs in some polymers)The low-lying HOMO of TPD polymers contributes to good environmental stability.

These comparisons highlight how a simple heteroatom substitution (O vs. S) can be used to fine-tune the optoelectronic properties of materials built from these heterocyclic cores for specific applications.

Advanced Computational and Theoretical Chemistry of Furo 3,4 B Pyrrole Diones

Electronic Structure Elucidation via Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful tools for elucidating the electronic structure of heterocyclic compounds like 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione. These computational approaches are used to optimize the molecular geometry, calculate energy levels, and map electron density distributions.

For analogous systems, such as the thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) core, DFT calculations are routinely employed to predict molecular properties. nih.gov A common approach involves geometry optimization using a specific functional, such as B3LYP or PBE0, combined with a basis set like 6-31G(d,p) or 6-311+G(d,p). mdpi.comnih.gov For instance, studies on TPD-based donor-acceptor small molecules have utilized the B3LYP level of theory with a 6-31G(d) basis set to analyze optimized geometries and orbital energetics. The selection of the functional can be critical and is often validated by comparing computed results with experimental data. mdpi.com

More advanced ab initio methods, while computationally more intensive, can offer higher accuracy. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, though less common for larger systems, serve as benchmarks for DFT results. Additionally, dispersion corrections (e.g., DFT-D) are often incorporated into DFT calculations to accurately model non-covalent interactions, which is crucial for predicting crystal packing and intermolecular interactions. mdpi.comnih.gov

For this compound, these methods would reveal a planar, electron-deficient fused ring system. The oxygen atom of the furan (B31954) ring and the two carbonyl groups act as electron-withdrawing moieties, significantly influencing the electronic landscape of the molecule. The N-methyl group, in contrast, acts as a weak electron-donating group.

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Frontier Orbital Characteristics

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior, including its reactivity and optical properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key parameter.

In related donor-acceptor copolymers based on diketopyrrolopyrrole (DPP), a similar fused-ring system, the introduction of a furan ring in place of a thiophene (B33073) ring was found to slightly lower the HOMO energy level. rsc.orgresearchgate.net This is attributed to the higher electronegativity of oxygen compared to sulfur. Therefore, for this compound, the HOMO and LUMO levels are expected to be relatively low, characteristic of an electron-accepting unit. nih.gov This low-lying HOMO contributes to good environmental stability, particularly against oxidation. nih.gov

Computational studies on TPD-based polymers show that HOMO levels can range from -5.11 eV to -5.77 eV, with optical band gaps around 1.66-1.80 eV. nih.gov For the monomer, the gap would be larger. The HOMO is typically delocalized across the π-conjugated backbone, while the LUMO is often centered on the electron-deficient dione (B5365651) moiety. The N-methyl group would be expected to slightly raise the HOMO energy level through inductive effects, thereby marginally decreasing the HOMO-LUMO gap compared to the unsubstituted parent compound.

Table 1: Calculated Frontier Orbital Energies and Gaps for Analogous Heterocyclic Dione Systems.
Compound/SystemMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
TPD-based Polymer (P8)DFT-5.11-3.451.66 nih.gov
TPD-based Polymers (P2-P7)DFT-5.44 to -5.77-3.64 to -3.97~1.80 nih.gov
Furo[3,2-b:4,5-b']diindole derivativeDFTNot SpecifiedNot SpecifiedSimilar to S/N analogs nih.gov

Conformational Landscape and Energetic Stability of Derivatives

The furo[3,4-B]pyrrole-4,6-dione core is a rigid, fused heterocyclic system, which inherently limits its conformational flexibility. Computational geometry optimizations consistently show that such fused aromatic systems are predominantly planar. This planarity is crucial for effective π-orbital overlap, which facilitates charge transport in organic electronic applications.

For this compound, the main source of conformational variation would be the rotation of the N-methyl group, which has a very low energy barrier and does not disturb the planarity of the core structure. NMR, X-ray crystallography, and molecular modeling are the primary methods for studying the conformations of such molecules and their derivatives. nih.gov

The energetic stability of derivatives is highly dependent on the nature and position of substituents. Electron-withdrawing groups attached to the aromatic rings can enhance thermal stability and lower the LUMO level, which is beneficial for n-type semiconductor applications. Conversely, electron-donating groups will raise the HOMO level. Computational analysis allows for the systematic study of these substituent effects on the molecule's stability and electronic properties without the need for extensive synthesis.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, as well as calculate activation energies.

For a molecule like this compound, several reaction types could be modeled:

Electrophilic Aromatic Substitution: The furan ring is susceptible to electrophilic attack. Computational models can predict the most likely site of substitution (regioselectivity) by analyzing the distribution of electron density and the stability of the resulting carbocation intermediates (Wheland intermediates).

Nucleophilic Acyl Addition/Substitution: The carbonyl carbons of the dione are electrophilic and can be attacked by nucleophiles. Modeling can elucidate the mechanism of, for example, hydrolysis or amidation reactions at these positions.

Polymerization: The synthesis of polymers based on this monomer, likely through reactions like Stille or Suzuki coupling if halogenated derivatives are used, can be modeled. nih.gov DFT calculations can help understand the energetics of the catalytic cycle.

For example, a computational study on the chlorination of pyrrole (B145914) used modeling to follow the reaction path, showing how algorithms can trace the path from reactants to products via a transition state. researchgate.net A similar approach could be applied to understand the reactivity of the furo[3,4-B]pyrrole-dione core.

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR, IR)

Theoretical calculations can accurately predict various spectroscopic properties, which aids in the characterization and identification of new compounds.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. mdpi.comnih.gov The method calculates the energies of electronic transitions from the ground state to various excited states. For a given compound, the calculated maximum absorption wavelength (λmax) can be compared with experimental data to validate the computational approach. mdpi.commdpi.com Studies on related compounds show that the choice of functional (e.g., B3LYP, M06-2X) and the inclusion of a solvent model (like the Polarizable Continuum Model, PCM) are crucial for obtaining accurate results. mdpi.comresearchgate.net For this compound, TD-DFT would likely predict strong absorption in the UV region, with the exact λmax depending on the π-conjugation and electronic nature of the chromophore.

NMR Spectra: The chemical shifts in Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectra can be predicted with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculation involves optimizing the geometry of the molecule and then computing the magnetic shielding tensors for each nucleus. These are then referenced against a standard (e.g., tetramethylsilane, TMS) to yield predicted chemical shifts. For the title compound, distinct signals would be predicted for the methyl protons, the furan protons, and the various carbon atoms in the heterocyclic core.

IR Spectra: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations, typically performed after a geometry optimization, can predict these vibrational frequencies and their corresponding intensities. mdpi.com This is particularly useful for identifying characteristic functional groups. For this compound, strong absorption bands corresponding to the C=O stretching of the dione moiety would be a prominent feature, expected in the 1700-1750 cm⁻¹ region. nih.gov Comparing the computed IR spectrum with experimental data helps confirm the structure and purity of the synthesized compound. researchgate.net

Table 2: Summary of Computational Methods for Spectroscopic Prediction.
Spectroscopy TypePrimary Computational MethodKey Information ProvidedTypical Software/Framework
UV-VisTD-DFTλmax, Oscillator Strengths, Electronic Transitions (e.g., π→π*)Gaussian, ORCA, NWChem
NMRDFT with GIAO¹H and ¹³C Chemical Shifts (δ)Gaussian, ORCA, NWChem
IRDFT Frequency CalculationVibrational Frequencies (cm⁻¹), IR IntensitiesGaussian, ORCA, NWChem

Structure Function Relationships and Rational Design in Furo 3,4 B Pyrrole 4,6 Dione Chemistry

Impact of Substitution Patterns on Electronic and Optical Properties

The electronic and optical properties of fused heterocyclic systems like furo[3,4-b]pyrrole-4,6-dione are highly sensitive to the nature and position of substituent groups. The core principle involves the interplay between electron-donating and electron-withdrawing groups, which directly influences the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Research on analogous donor-acceptor systems, such as those based on diketopyrrolopyrrole (DPP) and thieno[3,4-c]pyrrole-4,6-dione (B1257111), provides significant insight. nih.govrsc.org In these systems, attaching electron-donating units (like thiophene (B33073) or furan) to the electron-accepting dione (B5365651) core leads to a decrease in the HOMO-LUMO energy gap. nih.gov This reduction in the band gap is a key strategy for red-shifting the molecule's absorption spectrum, making such compounds suitable for applications in organic electronics. nih.govrsc.org

For 1-Methyl-1H-furo[3,4-b]pyrrole-4,6-dione, substitutions can be envisioned at several positions:

On the Pyrrole (B145914) Nitrogen: The methyl group at the N-1 position is a simple alkyl substituent. Replacing it with longer or bulkier alkyl chains can impact solubility and solid-state packing, which in turn affects thin-film electronic properties like charge mobility. nih.gov Introducing aryl groups at this position could enhance π-conjugation and influence molecular planarity.

On the Furan (B31954) Ring: Introducing electron-donating groups (e.g., alkoxy, alkylthio) on the furan ring would be expected to raise the HOMO energy level, thereby narrowing the band gap. Conversely, attaching electron-withdrawing groups (e.g., cyano, nitro) would lower both HOMO and LUMO levels, potentially altering the molecule's electron affinity.

On the Pyrrole Ring (positions 2 and 3): Functionalization at these positions with aromatic or heteroaromatic rings can extend the π-conjugated system. This strategy is widely used in DPP-based polymers to create materials with high charge carrier mobilities. rsc.org For instance, coupling with furan or thiophene units can modulate the electronic properties. A study on a DPP-furan building block found that it caused a blue shift in absorption spectra compared to its thiophene analogue, along with a slight reduction in the HOMO energy level. rsc.org

The following table summarizes the predicted effects of different substitution patterns on the electronic properties of a generic Furo[3,4-b]pyrrole-4,6-dione scaffold, based on findings from related heterocyclic systems.

Substituent GroupPositionPredicted Effect on HOMOPredicted Effect on LUMOPredicted Effect on Band Gap (Eg)Predicted Impact on Absorption (λmax)
Electron Donating (e.g., -OCH₃)Furan RingIncreaseSlight IncreaseDecreaseRed-shift (longer wavelength)
Electron Withdrawing (e.g., -CN)Furan RingDecreaseSignificant DecreaseMinor Change or DecreaseBlue-shift (shorter wavelength)
Aromatic Ring (e.g., Phenyl)Pyrrole RingIncreaseDecreaseDecreaseRed-shift (longer wavelength)
Bulky Alkyl Chain (e.g., -C₈H₁₇)Pyrrole NitrogenMinimalMinimalMinimalMinimal

Strategies for Modulating Aromaticity and Planarity within the Fused Ring System

Aromaticity and planarity are critical factors that dictate the electronic delocalization and, consequently, the functional properties of conjugated molecules. nih.govmdpi.com A planar structure generally maximizes π-orbital overlap, facilitating electron delocalization, which is often associated with enhanced stability and improved charge transport properties. scispace.com

The furo[3,4-b]pyrrole core is inherently planar. semanticscholar.org However, this planarity can be intentionally disrupted. One key strategy is the introduction of sterically bulky substituents. nih.gov Peripheral overcrowding can introduce significant strain, forcing the molecule to adopt a non-planar, twisted conformation to relieve steric hindrance. nih.govresearchgate.net This deviation from planarity disrupts the cyclic electron delocalization, which can alter the molecule's aromatic character and electronic properties. nih.gov For example, in π-extended tropylium rings, increasing steric bulk around the periphery leads to contorted conformations, and with sufficient strain, the aromatic π-electron delocalization can be broken entirely. nih.govresearchgate.net

In the context of this compound, introducing bulky groups, such as tert-butyl or heavily substituted phenyl rings, adjacent to the fused system could induce a twist in the molecular backbone. The degree of this twist is quantified by the dihedral angle between different parts of the molecule. nih.gov Smaller dihedral angles are indicative of greater planarity, which facilitates charge transfer and self-aggregation. nih.gov

Strategies to control planarity and aromaticity include:

Steric Engineering: Introducing bulky substituents at key positions to induce specific dihedral angles, thereby controlling the extent of π-conjugation.

Noncovalent Interactions: Designing molecules with pendant groups that can form intramolecular noncovalent bonds (e.g., hydrogen bonds, S···O interactions). These "noncovalent locks" can hold the molecular backbone in a coplanar arrangement, enhancing electronic delocalization. scispace.com

Ring Fusion: Fusing additional aromatic rings to the core scaffold can reinforce planarity and extend the π-system, although this also significantly alters the fundamental electronic structure.

Design Principles for Tailoring Reactivity and Selectivity

The reactivity of the this compound scaffold is governed by the electronic distribution within the fused rings. The dione moiety renders the pyrrole ring electron-deficient, making it susceptible to nucleophilic attack, while the furan ring remains comparatively electron-rich and is therefore more susceptible to electrophilic substitution.

Design principles for controlling reactivity include:

Directing Electrophilic Substitution: The electron-rich furan ring is the likely site for electrophilic reactions such as Vilsmeier-Haack formylation or halogenation. Studies on related furo[2,3-b]pyrroles have shown that formylation occurs selectively on the furan ring. mdpi.com By adding activating (electron-donating) or deactivating (electron-withdrawing) groups to the furan ring, the regioselectivity and rate of these reactions can be precisely controlled.

Modulating Nucleophilic Attack: The carbonyl groups of the dione are electrophilic centers. Their reactivity can be tailored by substituents on the pyrrole ring. Electron-withdrawing groups on the nitrogen atom would enhance the electrophilicity of the carbonyl carbons, making them more reactive towards nucleophiles.

Cross-Coupling Reactions: For building larger molecular architectures, halogenated derivatives of this compound can be designed as key synthons. Bromination or iodination of the furan ring would provide handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the introduction of various aryl or heteroaryl groups. This is a common strategy used in the synthesis of DPP-based polymers for organic electronics. nih.gov

Controlling Cycloaddition Reactions: The electron-deficient nature of the maleimide (B117702) double bond within the pyrrole-dione ring makes it a potential dienophile in Diels-Alder reactions. The selectivity and feasibility of such reactions could be tuned by altering the electronic properties of the dienophile through substitution.

Molecular Engineering for Specific Chemical Scaffolds

The this compound core can serve as a fundamental building block for the construction of more complex, functional molecules and macromolecules. This molecular engineering approach leverages the design principles discussed previously to create materials with tailored properties.

Applications in Polymer Chemistry: A primary area for molecular engineering of such scaffolds is in the development of donor-acceptor (D-A) conjugated polymers for organic electronics. rsc.org In this design, the electron-deficient furo[3,4-b]pyrrole-4,6-dione unit can act as the acceptor (A) moiety. By copolymerizing it with electron-rich donor (D) units, such as thiophene, bithiophene, or benzo[1,2-b:4,5-b′]dithiophene (BDT), polymers with low optical band gaps and high charge carrier mobilities can be synthesized. rsc.orgrsc.org

The properties of the resulting polymer can be fine-tuned by:

Choice of Donor Unit: The energy levels of the donor unit directly impact the HOMO level and the band gap of the final polymer.

Side-Chain Engineering: Attaching solubilizing alkyl chains to the nitrogen of the pyrrole-dione or to the donor unit is crucial for processability. The length and branching of these chains can influence thin-film morphology and device performance. nih.gov

Introduction of Linking Groups: The nature of the π-conjugated linker between the donor and acceptor units can affect the planarity and electronic communication along the polymer backbone.

Development of Small Molecule Scaffolds: Beyond polymers, the furo[3,4-b]pyrrole-4,6-dione core can be engineered into A₂–D–A₁–D–A₂ type small molecules, where it could function as the central acceptor (A₁). nih.gov Flanked by donor units (D) and capped with terminal acceptors (A₂), these molecules are designed to have strong and broad absorption in the visible and near-infrared regions, making them promising non-fullerene acceptors for organic solar cells. nih.gov The design of these complex scaffolds relies on computational methods, such as Density Functional Theory (DFT), to predict the geometric and electronic properties before synthesis. nih.govnih.gov

Applications in Advanced Materials Science and Organic Electronics

Role as Electron-Deficient Building Blocks in Conjugated Polymers

The furo[3,4-b]pyrrole-4,6-dione moiety is a potent electron-deficient unit, a critical characteristic for the design of donor-acceptor (D-A) type conjugated polymers. rsc.org This electron-withdrawing nature is attributed to the two carbonyl groups within the fused ring system. When this acceptor unit is copolymerized with an electron-rich (donor) monomer, it creates a polymer backbone with alternating D-A units. This architecture is fundamental to tuning the optoelectronic properties of the resulting material. The intramolecular charge transfer between the donor and acceptor moieties effectively lowers the polymer's bandgap, enabling absorption of lower-energy photons, a crucial feature for applications in organic photovoltaics and other optoelectronic devices. rsc.orgresearchgate.net The analogous TPD unit has been extensively used to construct polymers with deep frontier energy levels and wide bandgaps, leading to high open-circuit voltages in solar cells. rsc.org The substitution of the sulfur atom in TPD with an oxygen atom to form FPD has been shown to cause a hypsochromic (blue) shift in the bandgap of the resulting copolymers. acs.org

The synthesis of copolymers incorporating the furo[3,4-b]pyrrole-4,6-dione unit, and more broadly its TPD analogue, is commonly achieved through transition metal-catalyzed cross-coupling reactions. Methods like Stille coupling and Suzuki coupling are frequently employed. rsc.org More recently, direct heteroarylation polymerization (DHAP) has gained prominence as a more environmentally friendly and atom-economical method, providing high molecular weight polymers. acs.orgnih.gov This method avoids the need for pre-functionalization of the monomers with organometallic reagents. nih.gov

Characterization of these copolymers involves a suite of techniques to determine their chemical structure, molecular weight, thermal stability, and optoelectronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy are used to confirm the polymer structure. Gel Permeation Chromatography (GPC) is employed to determine the number-average molecular weight (Mn) and polydispersity index (PDI). Thermal properties are assessed using Thermogravimetric Analysis (TGA), which indicates the decomposition temperature and thus the material's stability for device fabrication and operation.

Table 1: Synthesis and Properties of TPD-based Homopolymers via CH–CH Arylation

PolymerYield (%)Mn (K)PDIλonset (nm)Bandgap (eV)
P1701742.1~581~2.13
P25070.52.0~580~2.13
P36543.02.2~593.5~2.08

This table is based on data for thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) and pyromellitic diimide based homopolymers, which serve as a reference for the expected properties of furo[3,4-b]pyrrole-4,6-dione based polymers. nih.gov

The photophysical properties of these copolymers are typically investigated using UV-visible absorption spectroscopy and photoluminescence spectroscopy. In the solid state (as thin films), the absorption spectra of these D-A copolymers often show a red-shift compared to their solution spectra, which is indicative of intermolecular interactions and aggregation in the film. nih.govmdpi.com The optical bandgap of the polymer can be estimated from the onset of absorption in the UV-vis spectrum. bwise.kr For instance, polymers based on the TPD analogue exhibit broad absorption with onsets around 700 nm. rsc.org FPD-based copolymers, in contrast, show hypsochromic shifts compared to their TPD counterparts. acs.org

Efficient charge transport is paramount for high-performance electronic devices. The charge carrier mobility in thin films of these polymers is influenced by factors such as the planarity of the polymer backbone, crystallinity, and intermolecular packing. The rigid and planar structure of the furo[3,4-b]pyrrole-4,6-dione unit can promote π-π stacking between polymer chains, which facilitates charge hopping and enhances mobility. nih.gov Techniques such as X-ray diffraction (XRD) and Atomic Force Microscopy (AFM) are used to study the morphology and crystallinity of the polymer films. nih.gov The hole and electron mobilities are typically measured using the space-charge-limited current (SCLC) method or by fabricating field-effect transistors. rsc.org

In the context of organic photovoltaics, the key parameters for optimization are the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). For polymers containing furo[3,4-b]pyrrole-4,6-dione or its analogues, these parameters can be fine-tuned through several strategies:

Energy Level Tuning: The electron-withdrawing strength of the furo[3,4-b]pyrrole-4,6-dione unit helps to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. mdpi.com A deeper HOMO level generally leads to a higher Voc in OPV devices when paired with common fullerene acceptors like PCBM. mdpi.com

Bandgap Engineering: By carefully selecting the donor comonomer to pair with the furo-pyrrole-dione acceptor, the polymer's bandgap can be adjusted to maximize the absorption of the solar spectrum, thereby increasing Jsc. rsc.org

Morphology Control: The performance of bulk heterojunction (BHJ) solar cells is critically dependent on the nanoscale morphology of the active layer blend (polymer donor and small molecule/fullerene acceptor). The use of processing additives, solvent annealing, or thermal annealing can optimize the phase separation and crystallinity, leading to improved exciton dissociation and charge transport, which enhances both Jsc and FF. mdpi.com

Table 2: Performance of TPD-based Copolymers in Organic Solar Cells

PolymerAcceptorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
TPD-based copolymerPC71BM0.633--7.5
TPD-based copolymer---->8

This table presents performance data for TPD-based copolymers as a reference for the potential of furo[3,4-b]pyrrole-4,6-dione based materials. researchgate.net

OFETs are fundamental components of organic electronics, and D-A copolymers based on furo[3,4-b]pyrrole-4,6-dione and its analogues are promising materials for the active semiconductor layer. nih.gov OFET devices are typically fabricated in a thin-film transistor architecture, such as the bottom-gate, bottom-contact (BGBC) configuration. acs.org This involves depositing the organic semiconductor film onto a substrate with pre-patterned source and drain electrodes and a gate dielectric.

The device physics of these OFETs is governed by the charge accumulation at the semiconductor-dielectric interface under an applied gate voltage. The performance of an OFET is characterized by its charge carrier mobility (μ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth). nih.gov Polymers incorporating the TPD unit have demonstrated high hole mobilities, with some exceeding 1.0 cm²/Vs. researchgate.net A conjugated polymer based on TPD and dithiophene with a vinyl linker exhibited a hole mobility of 0.4 cm²/Vs and a high on/off ratio of 10⁶. nih.gov The strong electron-withdrawing nature of the furo[3,4-b]pyrrole-4,6-dione core can also be leveraged to create n-type or ambipolar transistors, which transport electrons or both electrons and holes, respectively. rsc.org

Exploration in Small Molecule Organic Semiconductors

In addition to polymers, the furo[3,4-b]pyrrole-4,6-dione scaffold is a valuable building block for small molecule organic semiconductors. Small molecules offer advantages over polymers, including well-defined molecular structures and high purity, which can lead to better device reproducibility. Donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) type small molecules incorporating this core have been synthesized and investigated. squarespace.comnih.gov For example, small molecules with a TPD core have been designed for use in OTFTs and OPVs. mdpi.comsquarespace.com The synthesis of these materials often involves robust reactions like Stille coupling to attach donor units to the central acceptor core. squarespace.com These small molecules have shown potential as n-type organic semiconductors, with one rhodanine-derived TPD material exhibiting an electron mobility of 0.011 cm²/Vs in an OTFT device. squarespace.com

Development of Optoelectronic Materials

The tunable electronic properties of compounds based on the furo[3,4-b]pyrrole-4,6-dione core make them highly suitable for a range of optoelectronic materials beyond solar cells and transistors. Their ability to absorb and emit light, coupled with their semiconducting nature, opens up possibilities in applications such as organic light-emitting diodes (OLEDs) and photodetectors. The modification of the core structure, for instance by replacing the furan's oxygen with sulfur (TPD) or selenium (SePD), provides a powerful tool to manipulate the electrooptical properties of the resulting materials. acs.org This heteroatom substitution directly influences the material's bandgap and energy levels, allowing for the targeted design of materials for specific optoelectronic functions. acs.org

Q & A

Q. What are the optimal synthetic routes for 1-Methyl-1H-furo[3,4-B]pyrrole-4,6-dione, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted pyrrole precursors with dienophiles under anhydrous conditions. For example, coupling reactions using EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) in THF have been effective for analogous pyrrolo-pyridinediones . Purification typically involves flash chromatography (e.g., CH₂Cl₂/MeOH 98:2) and recrystallization. Purity evaluation requires HPLC or LC-MS, as described for structurally similar compounds .

Q. How should researchers characterize the spectroscopic properties of this compound?

  • Methodological Answer : Use ¹H-NMR to identify aromatic protons and methyl substituents (δ ~2.5–3.5 ppm for methyl groups). IR spectroscopy is critical for detecting carbonyl stretches (C=O) at ~1700–1727 cm⁻¹, consistent with dione moieties . For insoluble derivatives, solubility can be improved using DMSO-d₆ or DMF-d₧ for NMR analysis .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Avoid inhalation and skin contact. In case of exposure, rinse eyes with water for ≥15 minutes and wash skin with soap. Use fume hoods for synthesis and store in sealed containers at 2–8°C. Safety data for structurally related pyrroles emphasize consulting SDS sheets and medical professionals during spills .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., anticancer vs. no effect) may arise from differences in assay conditions or substituent stereochemistry. Cross-validate using multiple cell lines (e.g., MTT assay) and control for metabolic stability. Structural analogs with 4-alkoxy or N-alkyl substitutions show variable activity, suggesting substituent-specific effects .

Q. What computational strategies are effective for predicting the compound’s molecular targets?

  • Methodological Answer : Perform molecular docking against enzymes like kinases or receptors implicated in cancer (e.g., EGFR or PI3K). Use DFT calculations to optimize geometry and assess electronic properties. Validate predictions with in vitro binding assays, as done for pyrrolo-pyridinediones with fluorophenyl substituents .

Q. How do structural modifications influence the compound’s thermal stability?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., chloro or fluoro) to enhance stability. Thermogravimetric analysis (TGA) of similar compounds shows decomposition temperatures >300°C for halogenated derivatives. Compare DSC profiles to correlate melting points with substituent bulkiness .

Q. What advanced analytical techniques are suitable for detecting degradation products?

  • Methodological Answer : Use LC-TOF-MS to identify degradation pathways under stress conditions (e.g., heat, light). For quantitation, develop a validated HPLC method with a buffer system (e.g., ammonium acetate, pH 6.5) to improve peak resolution, as described in pharmacopeial assays .

Q. How can researchers address low solubility in biological assays?

  • Methodological Answer : Optimize solvent systems using DMSO-water mixtures (≤1% DMSO to avoid cytotoxicity). For in vivo studies, employ nanoformulations (e.g., liposomes) or pro-drug strategies. Analogous compounds with methoxy groups show improved solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.